molecular formula C16H24N2O2 B14354633 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one CAS No. 90596-40-0

1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one

Cat. No.: B14354633
CAS No.: 90596-40-0
M. Wt: 276.37 g/mol
InChI Key: QUWCGKBBRSYISP-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one typically involves the reaction of 4-methylpiperazine with an appropriate phenyl derivative. One common method involves the reaction of 4-methylpiperazine with 4-(2-bromoethoxy)acetophenone under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine}
  • 1-{4-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one}
  • (Z)-2-{2-(4-Methylpiperazin-1-yl)benzyl}diazenecarbothioamide

Uniqueness

1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one is unique due to its specific structural features, such as the presence of the ethoxy group and the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90596-40-0

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]propan-2-one

InChI

InChI=1S/C16H24N2O2/c1-14(19)13-15-3-5-16(6-4-15)20-12-11-18-9-7-17(2)8-10-18/h3-6H,7-13H2,1-2H3

InChI Key

QUWCGKBBRSYISP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCCN2CCN(CC2)C

Origin of Product

United States

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